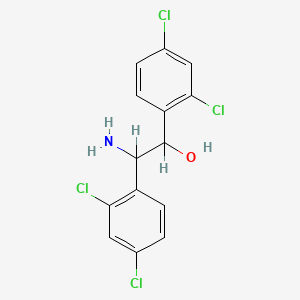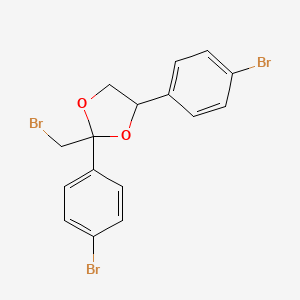![molecular formula C9H14O2S B14623314 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol CAS No. 59190-24-8](/img/structure/B14623314.png)
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol is an organic compound that belongs to the class of organosulfur compounds It is characterized by the presence of a furan ring substituted with a methyl group and a sulfanyl group attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol typically involves the reaction of 2-methylfuran with a suitable thiol reagent under controlled conditions. One common method involves the use of a base-catalyzed thiol-ene reaction, where 2-methylfuran is reacted with butanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like distillation or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its unique aroma profile.
作用機序
The mechanism of action of 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the furan ring may interact with biological macromolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 3-[(2-Methylfuran-3-yl)sulfanyl]butanal
- 3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-one
Uniqueness
3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol is unique due to its specific combination of a furan ring, a sulfanyl group, and a butanol backbone. This structure imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.
特性
CAS番号 |
59190-24-8 |
|---|---|
分子式 |
C9H14O2S |
分子量 |
186.27 g/mol |
IUPAC名 |
3-(2-methylfuran-3-yl)sulfanylbutan-2-ol |
InChI |
InChI=1S/C9H14O2S/c1-6(10)8(3)12-9-4-5-11-7(9)2/h4-6,8,10H,1-3H3 |
InChIキー |
UIORXVYLBHXHOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)SC(C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
arsanium bromide](/img/structure/B14623250.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
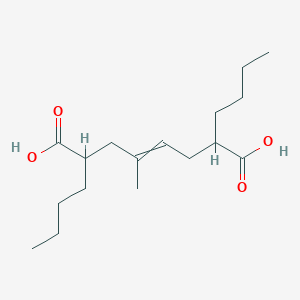
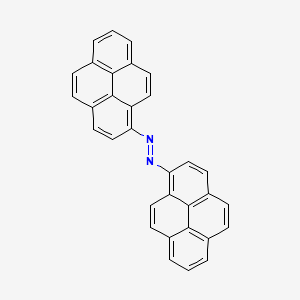
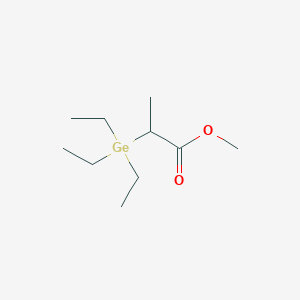

![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
